molecular formula C5H9NO B1253415 (R)-butan-2-one cyanohydrin CAS No. 122045-29-8

(R)-butan-2-one cyanohydrin

Cat. No.: B1253415
CAS No.: 122045-29-8
M. Wt: 99.13 g/mol
InChI Key: VMEHOTODTPXCKT-RXMQYKEDSA-N
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Description

(R)-butan-2-one cyanohydrin is an organic compound with the molecular formula C5H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(R)-butan-2-one cyanohydrin can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanenitrile with a suitable oxidizing agent to introduce the hydroxyl group at the second carbon position. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

(R)-butan-2-one cyanohydrin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of 2-methylbutanone.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-methylbutanone.

    Reduction: 2-hydroxy-2-methylbutylamine.

    Substitution: 2-chloro-2-methylbutanenitrile.

Scientific Research Applications

(R)-butan-2-one cyanohydrin has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (R)-butan-2-one cyanohydrin exerts its effects involves its interaction with specific molecular targets. For example, in biochemical pathways, the compound may act as a substrate for enzymes that catalyze its conversion to other biologically active molecules. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydroxy-2-methylbutanenitrile: The enantiomer of (R)-butan-2-one cyanohydrin, with similar chemical properties but different biological activities.

    2-hydroxy-2-methylbutanoic acid: A related compound where the nitrile group is replaced by a carboxylic acid group.

    2-methyl-2-butanol: A compound with a similar structure but lacking the nitrile group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both hydroxyl and nitrile functional groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile compound for various chemical transformations.

Properties

CAS No.

122045-29-8

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(2R)-2-hydroxy-2-methylbutanenitrile

InChI

InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3/t5-/m1/s1

InChI Key

VMEHOTODTPXCKT-RXMQYKEDSA-N

SMILES

CCC(C)(C#N)O

Isomeric SMILES

CC[C@](C)(C#N)O

Canonical SMILES

CCC(C)(C#N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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